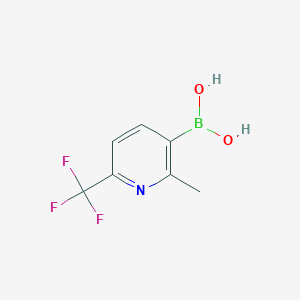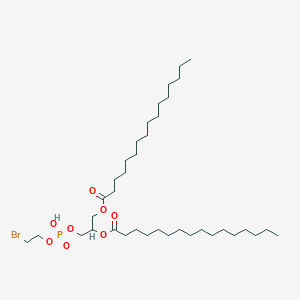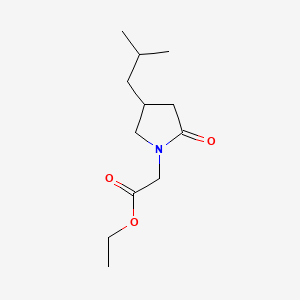
3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid is a complex organic compound with a unique structure that includes a benzylsulfanyl group and an octadecanoylamino group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of benzyl mercaptan with an appropriate halogenated propanoic acid derivative to form the benzylsulfanyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The octadecanoylamino group may facilitate the compound’s incorporation into lipid membranes, affecting membrane-associated processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylsulfanylpropanoic acid: Lacks the octadecanoylamino group, making it less hydrophobic.
2-(Octadecanoylamino)propanoic acid: Lacks the benzylsulfanyl group, affecting its reactivity.
Uniqueness
3-Benzylsulfanyl-2-(octadecanoylamino)propanoic acid is unique due to the presence of both the benzylsulfanyl and octadecanoylamino groups, which confer distinct chemical and physical properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C28H47NO3S |
|---|---|
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
3-benzylsulfanyl-2-(octadecanoylamino)propanoic acid |
InChI |
InChI=1S/C28H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)29-26(28(31)32)24-33-23-25-20-17-16-18-21-25/h16-18,20-21,26H,2-15,19,22-24H2,1H3,(H,29,30)(H,31,32) |
Clave InChI |
MRZZMDOGBAFZTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)


